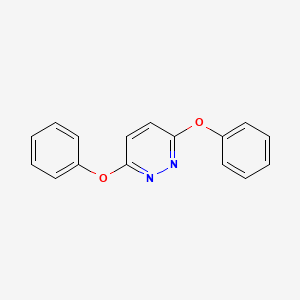

3,6-Diphenoxypyridazine

Descripción

Contextualization within Pyridazine (B1198779) Chemistry and Heterocyclic Systems

3,6-Diphenoxypyridazine is a derivative of pyridazine, an aromatic heterocyclic compound. Pyridazine itself is a six-membered ring containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine ring system, including a significant dipole moment and weak basicity. nih.gov These characteristics make pyridazine and its derivatives, such as this compound, valuable scaffolds in various areas of chemical research.

Heterocyclic systems, particularly those containing nitrogen, are fundamental components in medicinal chemistry, materials science, and agrochemicals. The pyridazine core, for instance, is present in several marketed drugs and is a common structural motif in developmental drug candidates. blumberginstitute.org The reactivity and properties of the pyridazine ring can be finely tuned by the introduction of various substituents.

Significance of Phenoxy Substituents in Pyridazine Derivatives

The introduction of phenoxy groups at the 3 and 6 positions of the pyridazine ring, to form this compound, has a profound impact on the molecule's properties. The phenoxy substituents influence the electronic nature, steric profile, and potential intermolecular interactions of the compound.

The oxygen atom of the phenoxy group can donate electron density to the electron-deficient pyridazine ring through resonance, while the bulky phenyl groups provide steric hindrance. This combination of electronic and steric effects can influence the compound's reactivity in, for example, nucleophilic substitution reactions. The conformation of alkoxy substituents on a pyridazine ring is influenced by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and the proximal oxygen atom. nih.gov

Scope and Research Imperatives for this compound

The unique structural features of this compound make it a compound of interest for further investigation. Based on the known applications of related pyridazine derivatives, the research imperatives for this compound can be outlined in several key areas:

Medicinal Chemistry: Pyridazine derivatives have shown a wide range of biological activities. ontosight.ai Therefore, a primary research focus would be the synthesis and evaluation of this compound and its analogues for potential therapeutic applications. This includes their potential as kinase inhibitors, anti-inflammatory agents, or as scaffolds for other bioactive molecules.

Materials Science: The rigid, aromatic structure of this compound, coupled with its potential for π-π stacking, suggests its utility as a building block for novel organic materials. Research in this area could explore its application in organic light-emitting diodes (OLEDs), semiconductors, or as a ligand in the synthesis of coordination polymers and metal-organic frameworks. liberty.edu

Agrochemicals: Certain pyridazine derivatives have been investigated for their herbicidal and fungicidal properties. tandfonline.com Consequently, another avenue of research would be to assess the potential of this compound and its derivatives as new agrochemicals.

Synthetic Methodology: The development of efficient and selective synthetic routes to this compound and its derivatives is a crucial research imperative. This includes exploring novel catalytic methods for the arylation of the pyridazine core. For instance, palladium-catalyzed cross-coupling reactions are a common method for forming C-O bonds in such systems. worktribe.com

A summary of the key research areas for this compound is presented in the table below.

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Synthesis of derivatives and screening for biological activity. | Novel therapeutics (e.g., kinase inhibitors, anti-inflammatory agents). |

| Materials Science | Exploration as a building block for organic electronic materials. | OLEDs, organic semiconductors, coordination polymers. |

| Agrochemicals | Evaluation of herbicidal and fungicidal properties. | Development of new crop protection agents. |

| Synthetic Chemistry | Development of efficient and selective synthetic methodologies. | Facile access to a wider range of pyridazine derivatives for further study. |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

10340-55-3 |

|---|---|

Fórmula molecular |

C16H12N2O2 |

Peso molecular |

264.28 g/mol |

Nombre IUPAC |

3,6-diphenoxypyridazine |

InChI |

InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-16(18-17-15)20-14-9-5-2-6-10-14/h1-12H |

Clave InChI |

JHDSLXBQHANMJH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=NN=C(C=C2)OC3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 3,6 Diphenoxypyridazine and Its Analogues

Strategies for Pyridazine (B1198779) Core Construction

Ring-Closure Reactions in Pyridazine Synthesis

The most prevalent and classical method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) (H₂NNH₂). iglobaljournal.comthieme-connect.de This reaction leverages the nucleophilicity of the hydrazine nitrogens, which attack the electrophilic carbonyl carbons to form a dihydropyridazine (B8628806) intermediate. Subsequent oxidation or elimination of water yields the aromatic pyridazine ring. chemtube3d.com

Common precursors for this cyclization include:

γ-Keto acids: Ring closure of γ-keto acids with hydrazine derivatives readily forms pyridazinones in high yields. iglobaljournal.com

Unsaturated 1,4-diketones: These compounds react with hydrazine to form 3,6-disubstituted pyridazines. thieme-connect.de

1,2-Dicarbonyl compounds: Condensation of compounds with a carboxylic group and an active methylene (B1212753) group with 1,2-dicarbonyls in the presence of hydrazine can yield substituted pyridazinones. iglobaljournal.com

Alternative strategies, such as inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines or aza-Diels-Alder reactions of 1,2,3-triazines, have also been developed to provide access to functionalized pyridazines. organic-chemistry.org

Precursor Design and Functionalization of Pyridazine Scaffolds

For the specific synthesis of 3,6-diphenoxypyridazine, the most strategic precursor is 3,6-dichloropyridazine (B152260). The design of this key intermediate typically begins with maleic anhydride (B1165640).

The synthesis proceeds in two main steps:

Formation of 3,6-Dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O), often in an aqueous acidic medium at reflux temperatures. koreascience.krgoogle.com This reaction leads to the formation of maleic hydrazide, which exists in tautomeric equilibrium with the more stable 3,6-dihydroxypyridazine. koreascience.krgoogle.com Yields for this step are typically high, with reports of up to 97%. google.com

Chlorination to 3,6-Dichloropyridazine: The resulting 3,6-dihydroxypyridazine is then chlorinated using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly employed for this transformation, often heated to drive the reaction to completion. koreascience.krgoogle.comchemicalbook.com This step replaces the hydroxyl groups with chlorine atoms, yielding the versatile 3,6-dichloropyridazine intermediate with reported yields around 85-94%. koreascience.krchemicalbook.com

This precursor is highly valuable as the chlorine atoms are excellent leaving groups for subsequent nucleophilic substitution reactions, paving the way for the introduction of the phenoxy moieties.

Phenoxylation Approaches for this compound

With the 3,6-dichloropyridazine scaffold in hand, the final step is the introduction of the two phenoxy groups. This is accomplished through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry. nih.gov The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, especially when good leaving groups like halogens are present at positions ortho or para to the nitrogen atoms (positions 3, 4, 5, and 6). thieme-connect.de The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The synthesis of this compound is a direct application of the SNAr mechanism. The reaction involves treating 3,6-dichloropyridazine with a phenol (B47542) or, more commonly, a phenolate (B1203915). Phenolates (formed by deprotonating phenol with a base like sodium hydroxide (B78521) or potassium carbonate) are more potent nucleophiles and facilitate the reaction.

The reaction proceeds sequentially. The first chlorine atom is displaced by a phenolate ion to form 3-chloro-6-phenoxypyridazine. Under appropriate conditions, a second equivalent of the phenolate displaces the remaining chlorine atom to yield the final product, this compound. This type of sequential substitution is well-documented for various nucleophiles on the 3,6-dichloropyridazine core. koreascience.krresearchgate.net

The general conditions for this transformation are summarized in the table below.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Substrate | 3,6-Dichloropyridazine | Provides two reactive sites with good leaving groups (Cl). |

| Nucleophile | Phenol with a base (e.g., K₂CO₃, NaOH) or pre-formed Sodium/Potassium Phenolate | The phenolate anion is a stronger nucleophile than neutral phenol. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Solvates the cation of the phenolate salt and does not interfere with the nucleophile. nih.gov |

| Temperature | Elevated temperatures (e.g., 80-150 °C) | Provides the necessary activation energy for the substitution reaction. |

Chemo-selectivity: In the reaction of 3,6-dichloropyridazine with a phenolate, chemo-selectivity refers to the ability to control the reaction to produce either the mono-substituted (3-chloro-6-phenoxypyridazine) or the di-substituted product (this compound). This can typically be controlled by stoichiometry. Using one equivalent of the nucleophile under milder conditions often favors mono-substitution. The introduction of the first electron-donating phenoxy group can slightly deactivate the ring towards the second substitution, sometimes requiring more forcing conditions (higher temperature, longer reaction time) to achieve di-substitution.

Regioselectivity: For the synthesis of the parent this compound from 3,6-dichloropyridazine, regioselectivity is not a concern as the C3 and C6 positions are chemically equivalent. However, if a substituted dichloropyridazine is used (e.g., 3,6-dichloro-4-substituted-pyridazine), the two chlorine atoms are no longer equivalent, and the incoming nucleophile will preferentially attack one site over the other. guidechem.com The regioselectivity of SNAr reactions on substituted dihalopyridazines and related heterocycles is governed by a combination of electronic and steric effects. wuxiapptec.comwuxiapptec.com

Factors influencing regioselectivity include:

Electronic Effects: Electron-withdrawing groups on the pyridazine ring generally activate the positions ortho and para to them for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups deactivate these positions. wuxiapptec.com

Steric Hindrance: Bulky groups adjacent to a reaction site can sterically hinder the approach of the nucleophile, directing it to a less crowded position. wuxiapptec.com

For example, in related dichloropyrimidine systems, the presence of an electron-donating group at the C6 position can reverse the typical C4-selectivity to favor attack at the C2 position. wuxiapptec.com Similar principles would apply to the phenoxylation of unsymmetrically substituted dichloropyridazines, allowing for the controlled synthesis of specific analogues.

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Modern synthetic organic chemistry heavily relies on transition metal catalysis to facilitate the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. The synthesis of this compound and its analogues can be efficiently achieved using palladium- and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of diaryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of 3,6-dichloropyridazine with phenol. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern protocols utilize catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. The reaction of 3,6-dichloropyridazine with phenol in the presence of a copper catalyst and a base represents a direct route to this compound.

| Reaction Type | Catalyst/Ligand System | General Reaction Conditions |

|---|---|---|

| Palladium-Catalyzed Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ with ligands like Xantphos, SPhos | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene (B28343), Dioxane), 80-120 °C |

| Copper-Catalyzed Ullmann Condensation | CuI, Cu₂O, or Cu(OAc)₂ with ligands like phenanthroline, L-proline | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO), 100-160 °C |

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the careful optimization of several reaction parameters. For transition metal-catalyzed reactions, the choice of catalyst, ligand, base, solvent, and temperature all play a critical role in maximizing the efficiency of the C-O bond formation.

Catalyst and Ligand Selection: In palladium-catalyzed couplings, the electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. Bulky and electron-rich ligands often promote the reductive elimination step, leading to higher yields. Similarly, in copper-catalyzed Ullmann reactions, the addition of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycinate can accelerate the reaction and allow for lower reaction temperatures.

Base and Solvent Effects: The choice of base is crucial for the deprotonation of phenol, generating the phenoxide nucleophile. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly employed. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used in Ullmann condensations, while ethereal solvents like dioxane and toluene are common in Buchwald-Hartwig reactions.

Systematic studies on the synthesis of diaryl ethers have shown that a careful screening of these parameters is necessary to achieve optimal yields. For instance, in the synthesis of related diaryl ether compounds, variations in the catalyst-to-ligand ratio, the type of base, and the reaction temperature have led to significant improvements in product yield.

| Parameter | Variation | Observed Effect on Yield |

|---|---|---|

| Catalyst/Ligand | Different phosphine ligands (for Pd) or N-donor ligands (for Cu) | Can significantly increase yield and reaction rate. |

| Base | Cs₂CO₃ vs. K₂CO₃ vs. K₃PO₄ | The choice of base can dramatically affect the reaction efficiency. |

| Solvent | Toluene vs. Dioxane vs. DMF | Solvent polarity and boiling point can influence reaction kinetics and solubility. |

| Temperature | 80 °C to 160 °C | Higher temperatures can increase reaction rates but may also lead to side products. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to create more sustainable processes.

Use of Greener Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and DMF, have environmental and health concerns. Research into greener alternatives has identified solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements for Buchwald-Hartwig reactions. researchgate.net Eucalyptol, a bio-based solvent, has also been shown to be effective for similar transformations. researchgate.net For copper-catalyzed reactions, the use of water or polyethylene (B3416737) glycol (PEG) as a solvent can significantly improve the environmental profile of the synthesis.

Catalyst Efficiency and Recyclability: A key principle of green chemistry is the use of catalysts to reduce waste. Efforts are ongoing to develop highly active catalysts that can be used at low loadings, thus minimizing the amount of residual metal in the final product. Furthermore, the development of heterogeneous catalysts, where the catalyst is immobilized on a solid support, allows for easy separation and recycling, reducing both cost and environmental impact.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. Microwave heating can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient and rapid production process.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Ring

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally unreactive toward electrophilic aromatic substitution (SEAr). organicchemistrytutor.comresearchgate.net The nitrogen atoms reduce the electron density of the ring carbons, deactivating them against attack by electrophiles. imperial.ac.ukyoutube.com Furthermore, under the acidic conditions often required for SEAr reactions, the basic nitrogen atoms can be protonated or coordinate with a Lewis acid catalyst. libretexts.orgwikipedia.org This places a positive charge on the heterocyclic system, leading to even stronger deactivation. youtube.comwikipedia.org Consequently, direct electrophilic substitution on the pyridazine core of 3,6-diphenoxypyridazine is exceptionally difficult and not a common strategy for functionalization. quora.com

In stark contrast, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound itself is a prime example of this reactivity. The reaction proceeds via the displacement of chloride ions from the precursor, 3,6-dichloropyridazine (B152260), by a phenoxide nucleophile. This reaction is a cornerstone for accessing a wide variety of 3,6-disubstituted pyridazines. nih.gov

The general mechanism for this SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., sodium phenoxide) attacks one of the carbon atoms bearing a chlorine atom. This step is facilitated by the electron-withdrawing nature of the pyridazine nitrogens, which can stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Given that the phenoxy groups are poor leaving groups, further nucleophilic substitution on the pyridazine ring of this compound is not a viable synthetic route. Subsequent modifications are typically directed towards the phenoxy moieties.

Functionalization of the Phenoxy Moieties

The phenoxy groups attached to the pyridazine core offer reactive sites for electrophilic aromatic substitution, providing a versatile handle for modifying the molecule's periphery.

Substituent Effects on Reactivity and Selectivity

The oxygen atoms of the phenoxy groups act as activating, ortho, para-directing substituents for electrophilic aromatic substitution. However, the entire 3,6-dipyridazinyl ether moiety functions as a strong electron-withdrawing group, which deactivates the attached phenyl rings compared to simpler phenyl ethers like anisole. Despite this deactivation, the phenoxy rings remain sufficiently nucleophilic to react with potent electrophiles.

The directing effect of the ether oxygen will channel incoming electrophiles to the positions ortho and para to the oxygen atom. The para position is generally favored due to reduced steric hindrance. The ortho positions, while electronically activated, are more sterically encumbered by the bulky pyridazine core. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield predominantly the 4-substituted phenoxy derivatives.

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 3,6-Bis(4-nitrophenoxy)pyridazine |

| Br₂/FeBr₃ (Bromination) | 3,6-Bis(4-bromophenoxy)pyridazine |

| RCOCl/AlCl₃ (Acylation) | 3,6-Bis(4-acylphenoxy)pyridazine |

This table presents the expected regiochemical outcomes based on established principles of electrophilic aromatic substitution.

Formation of Extended Conjugated Systems

The functionalization of the phenoxy moieties is a key strategy for creating larger, π-conjugated systems with potentially useful electronic or photophysical properties. A common approach involves a two-step process:

Introduction of a Reactive Handle: An initial electrophilic aromatic substitution reaction, typically halogenation (e.g., bromination), is performed on the phenoxy rings to install a reactive group. This results in a derivative such as 3,6-bis(4-bromophenoxy)pyridazine.

Cross-Coupling Reactions: The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne can be employed to form new carbon-carbon bonds, thereby extending the conjugated system.

This modular approach allows for the systematic construction of a diverse library of complex molecules built upon the this compound scaffold.

Post-Synthetic Modifications and Scaffold Diversification

Beyond simple substitution reactions, the this compound scaffold can be incorporated into more complex fused heterocyclic systems, a process that significantly diversifies the core structure.

Annulation Reactions and Fused Heterocyclic Systems

Annulation refers to the construction of a new ring onto an existing molecule. wikipedia.org The Robinson annulation, for example, is a well-known method for forming a six-membered ring. aakash.ac.inacs.org While direct annulation on a complex molecule like this compound is synthetically challenging, functionalized pyridazines serve as valuable building blocks for the synthesis of a wide array of fused heterocyclic systems. researchgate.net These strategies generally involve using a pyridazine derivative that has been pre-functionalized with reactive groups capable of participating in cyclization reactions.

Several synthetic routes lead to fused pyridazine derivatives:

Diels-Alder Reactions: Electron-deficient pyridazines can act as dienophiles or azadienes in cycloaddition reactions to form bicyclic systems. mdpi.com For instance, 1,2,4,5-tetrazines can react with enamines in a hetero-Diels-Alder reaction, followed by nitrogen extrusion, to yield a pyridazine ring fused to another cycle. mdpi.com

Condensation and Cyclization: Intramolecular or intermolecular condensation reactions are widely used. For example, pyridazines bearing adjacent carboxylate and methyl groups can be condensed with appropriate C-N fragments to build fused pyridone rings. ekb.eg

Intramolecular C-H Activation: Modern catalytic methods, such as rhodium-catalyzed C-H activation, can be used to form fused systems by creating new C-C bonds between a pyridazine ring and a tethered alkyne or other reactive group. nih.gov

These methods highlight the versatility of the pyridazine core in constructing complex, polycyclic scaffolds like pyrido[3,4-c]pyridazines mdpi.com, imidazo[1,2-b]pyridazines researchgate.net, and 1,2,3-triazolo[1,5-b]pyridazines. nih.gov

| Fused System | General Synthetic Strategy | Precursor Type |

| Pyrido[c]pyridazines | Condensation/cyclization of substituted pyridines or pyridazines. mdpi.com | 4-Acetyl-3-aminopyridine |

| Imidazo[1,2-b]pyridazines | Condensation of aminopyridazines with α-haloketones. researchgate.net | 3-Amino-6-chloropyridazine |

| Triazolo[1,5-b]pyridazines | Intramolecular cyclization of diketo-oximes. nih.gov | Diketo-oxime |

| Pyrrolopyridazines | Rh(III)-catalyzed dual C-H activation and annulation. nih.gov | N-aminopyrrole-derived hydrazone |

Derivatization for Analytical Enhancement and Characterization

Chemical derivatization is a technique used to modify an analyte to improve its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). liberty.edu The goals of derivatization include increasing volatility for GC analysis, enhancing thermal stability, or introducing a chromophore or fluorophore to improve detection by UV-Vis or fluorescence spectroscopy, respectively.

For a molecule like this compound, which possesses a UV-active chromophore, derivatization might be employed to enhance detection sensitivity or to enable analysis by a different technique. If the parent scaffold were functionalized to include reactive groups like hydroxyl (-OH) or amino (-NH₂) groups on the phenoxy rings, a wide range of derivatization reactions would become accessible:

Silylation: Hydroxyl groups can be converted to silyl ethers (e.g., using trimethylsilyl chloride), which are more volatile and thermally stable, making them suitable for GC analysis.

Acylation/Esterification: Hydroxyl or amino groups can be acylated or esterified. Using a reagent that contains a highly UV-absorbent or fluorescent tag can dramatically lower the limits of detection in HPLC.

Alkylation: Acidic protons, such as those on a phenol (B47542), can be replaced with an alkyl group.

While specific derivatization protocols for this compound are not extensively documented, these standard chemical transformations could be readily applied to its functionalized analogues to facilitate their characterization and quantification. mdpi.com

Advanced Characterization Techniques for Structural Elucidation and Material Analysis

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. It measures the mass of ions with very high accuracy (typically to within 5 parts per million), which allows for the calculation of a unique molecular formula. youtube.com

For 3,6-Diphenoxypyridazine, the molecular formula is C₁₆H₁₂N₂O₂. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Theoretical Exact Mass Calculation:

C: 16 x 12.000000 = 192.000000

H: 12 x 1.007825 = 12.093900

N: 2 x 14.003074 = 28.006148

O: 2 x 15.994915 = 31.989830

Total (C₁₆H₁₂N₂O₂) = 264.089878 Da

Analysis of the fragmentation pattern in the mass spectrum can also yield structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ether bonds. miamioh.edu

Table 3: Predicted HRMS Fragments for this compound

| Ion Fragment | Molecular Formula | Predicted Exact Mass (Da) |

| [M]⁺ (Molecular Ion) | [C₁₆H₁₂N₂O₂]⁺ | 264.0899 |

| [M - C₆H₅O]⁺ | [C₁₀H₇N₂O]⁺ | 171.0558 |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 |

| [C₄H₃N₂O]⁺ (from pyridazine (B1198779) fragmentation) | [C₄H₃N₂O]⁺ | 95.0245 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity and volatility of a compound. nih.gov

For a compound to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized without decomposition. nih.gov Given its aromatic structure, this compound is expected to be a solid at room temperature with a relatively high boiling point, but it should be volatile enough for GC analysis, likely requiring an oven program with elevated temperatures.

In a GC-MS analysis, a sample containing this compound would be injected into the GC, where it is vaporized. The components of the sample are then separated as they travel through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property that depends on its volatility and interaction with the column's stationary phase. Any impurities, such as unreacted starting materials (e.g., 3,6-dichloropyridazine (B152260), phenol) or by-products, would likely have different retention times and would appear as separate peaks in the chromatogram. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification and thus a robust assessment of the sample's purity. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Complex Mixtures

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for identifying compounds in complex mixtures, often without the need for extensive chromatographic separation. nih.gov The process involves the ionization of the analyte from a liquid solution, followed by the selection and fragmentation of specific ions to generate a characteristic fragmentation pattern, which acts as a structural fingerprint.

In the context of this compound, ESI-MS/MS can be employed to selectively detect and identify the compound in a reaction mixture containing starting materials, byproducts, and intermediates. In the first stage of the mass spectrometer (MS1), the protonated molecule [M+H]⁺ of this compound would be selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into smaller, characteristic product ions. These fragments are analyzed in the second stage of the mass spectrometer (MS2). The specific transition from the precursor ion to a prominent product ion can be used for highly sensitive and selective quantification in methods like multiple reaction monitoring (MRM). researchgate.net

The fragmentation patterns provide valuable structural information. For this compound, fragmentation would likely involve the cleavage of the ether linkages, leading to ions corresponding to the phenoxy group and the pyridazine core. This detailed fragmentation analysis is crucial for distinguishing between isomers and identifying unknown components in a mixture. nih.gov

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for this compound This table is illustrative and based on the expected fragmentation of the molecule's structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Product Ion (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| 291.11 [M+H]⁺ | [M+H - C₆H₅O]⁺ | 198.07 | 93.04 (Phenoxy radical) |

| 291.11 [M+H]⁺ | [M+H - C₆H₆O]⁺ | 197.06 | 94.05 (Phenol) |

| 291.11 [M+H]⁺ | [C₆H₅O]⁺ | 93.04 | 198.07 (Phenoxypyridazine radical) |

| 291.11 [M+H]⁺ | [C₄H₃N₂]⁺ | 79.03 | 212.08 (Diphenoxyethene) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for the characterization of synthetic polymers. shimadzu.com This soft ionization technique allows for the analysis of large, non-volatile macromolecules with minimal fragmentation, providing detailed information about the polymer's molecular weight distribution, repeating units, and end-group structure. nih.gov

For the analysis of polymers incorporating the this compound moiety, either as a monomer unit within the backbone or as a functional end group, MALDI-TOF MS would be highly effective. The polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.

A typical MALDI-TOF spectrum of a polymer shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer). shimadzu.com From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be calculated with high precision. nih.govsigmaaldrich.com Furthermore, the high resolution of MALDI-TOF allows for the confirmation of the polymer's end groups, which is critical for verifying the success of polymerization and post-polymerization modification reactions. nih.gov

Table 2: Illustrative MALDI-TOF Data for a Hypothetical Polymer with a this compound End Group Assuming a Poly(ethylene glycol) (PEG) polymer with a this compound terminal group.

| Parameter | Value | Description |

|---|---|---|

| Repeating Unit (PEG) | 44.03 Da | Mass of the ethylene (B1197577) glycol monomer (-CH₂CH₂O-). |

| α End Group (Initiator) | 1.01 Da | Mass of a proton (H-). |

| ω End Group | 289.10 Da | Mass of the this compound moiety. |

| Cationizing Agent | 22.99 Da | Mass of a sodium ion (Na⁺). |

| Calculated Mn | 2150 Da | Number-average molecular weight. sigmaaldrich.com |

| Calculated Mw | 2180 Da | Weight-average molecular weight. sigmaaldrich.com |

| Dispersity (Đ) | 1.01 | Ratio of Mw/Mn, indicating a narrow molecular weight distribution. sigmaaldrich.com |

X-ray Diffraction and Scattering Methods

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a successful SC-XRD analysis would provide unambiguous proof of its molecular structure. It would reveal the planarity of the pyridazine ring, the torsion angles of the phenoxy groups relative to the central ring, and the packing of molecules in the crystal lattice. This information is fundamental to understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the material's physical properties. nih.govresearchgate.net

The results of an SC-XRD experiment are typically presented in a standardized format, including crystallographic data and structure refinement parameters.

Table 3: Representative Single Crystal X-ray Diffraction Data for a Pyridazine Derivative Data is for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, serving as an example of typical crystallographic information. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₁ClN₂ |

| Formula weight | 266.72 |

| Temperature | 113(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.8568(1) Å, α = 90° b = 11.0690(3) Å, β = 92.777(1)° c = 26.4243(7) Å, γ = 90° |

| Volume | 1128.20(5) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.570 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.1086 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine sample purity, and analyze the unit cell dimensions of polycrystalline materials. carleton.edu Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a finely ground powder containing millions of randomly oriented crystallites. carleton.eduiza-online.org

When a beam of X-rays is directed at the powder sample, the randomly oriented crystallites ensure that all possible diffraction planes are exposed to the beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. ucmerced.eduresearchgate.net

For this compound, PXRD would be used to:

Identify the compound: By comparing the experimental PXRD pattern to a reference database or a pattern calculated from single-crystal data.

Assess purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. youtube.com

Table 4: Illustrative Powder X-ray Diffraction (PXRD) Data This table presents a hypothetical peak list for a crystalline organic compound, demonstrating the typical data format.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 40 |

| 19.1 | 4.64 | 85 |

| 24.5 | 3.63 | 70 |

| 28.9 | 3.09 | 55 |

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to investigate the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. anton-paar.com It provides information about the size, shape, and arrangement of nanoscale features such as nanoparticles, polymers, micelles, or pores within a material. anton-paar.comxenocs.com

The experiment involves passing a collimated X-ray beam through a sample and measuring the scattered X-rays at very small angles (typically below 10°). The resulting scattering pattern is characteristic of the sample's nanostructure.

While SC-XRD and PXRD probe the ordered arrangement of atoms in crystals, SAXS provides information on larger-scale structural features. For materials involving this compound, SAXS could be used to:

Characterize the size and shape of nanoparticles if this compound is used to create or functionalize them.

Analyze the morphology of polymer blends or block copolymers containing the this compound moiety.

Investigate the structure of self-assembled systems, such as gels or liquid crystals, formed by derivatives of this compound.

The analysis of SAXS data can yield quantitative parameters like the average radius of gyration (a measure of particle size) and information about the particle shape (e.g., spherical, rod-like).

Microscopic and Surface Characterization Techniques

A comprehensive material analysis of this compound also involves techniques that visualize its morphology and surface properties.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to study the morphology, topography, and composition of the bulk, powdered, or crystalline form of this compound, revealing details about crystal habit, particle size, and surface texture.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin sample. It offers much higher resolution than SEM and can be used to visualize the internal structure of materials. If this compound were incorporated into nanocomposites or polymer matrices, TEM could be used to visualize the dispersion and arrangement of these components at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with sub-nanometer resolution. It would be useful for examining the surface topography of thin films or single crystals of this compound, providing precise measurements of surface roughness and features.

Hirshfeld Surface Analysis: This is a computational method used to analyze intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. It partitions the crystal space into regions associated with each molecule, creating a "Hirshfeld surface." By mapping various properties onto this surface, one can visualize and quantify different types of intermolecular contacts, such as hydrogen bonds and π-π stacking. For a substituted pyridine, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) interactions, highlighting the dominance of van der Waals forces. nih.gov This type of analysis provides crucial insights into the forces that stabilize the crystal structure of compounds like this compound.

Thermal Analysis Techniques in Materials Science

Thermal analysis techniques are essential for characterizing the thermal properties of materials, including their stability and phase transitions. For a compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide key insights into its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). mdpi.com The sharpness of the melting peak can also provide an indication of the sample's purity.

Table 4: Example DSC Data for a Heterocyclic Compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Melting | 155 °C |

| Melting Peak (T_m) | 160 °C |

| Enthalpy of Fusion (ΔH_f) | 85 J/g |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. yildiz.edu.tr This technique is used to evaluate the thermal stability of a material and to study its decomposition profile.

A TGA curve for this compound would show the temperature at which the compound begins to decompose (onset of decomposition) and the temperature at which the maximum rate of decomposition occurs. The analysis would also reveal the percentage of residual mass at the end of the experiment. This information is crucial for determining the upper temperature limit at which the compound can be used without significant degradation. yildiz.edu.trnih.gov

Table 5: Illustrative TGA Data for a Phenoxy-Substituted Aromatic Compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset Decomposition Temperature (T_onset) | 250 °C |

| Temperature at 5% Weight Loss (T_d5) | 275 °C |

| Temperature at Maximum Decomposition Rate | 320 °C |

| Residual Mass at 600 °C | 5% |

Computational and Theoretical Investigations of 3,6 Diphenoxypyridazine

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Material Behavior

While quantum mechanics provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. nih.gov This technique is invaluable for exploring the conformational landscape, understanding material properties, and studying interactions between molecules. rsc.orgnih.gov

Conformational Analysis and Molecular Modeling

Computational modeling, typically using quantum mechanical methods like DFT, is employed to perform this analysis. researchgate.netmdpi.com The process involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. researchgate.net This analysis can determine the most energetically favorable conformation and quantify the energy required for conformational changes. mdpi.com

Computational Predictions of Structure-Property Relationships (SPR)

Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural features with its macroscopic properties. Computational methods are central to developing these relationships, particularly through the generation of molecular descriptors.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net The method involves creating a mathematical model that relates calculated molecular descriptors (numerical values representing the chemical's structure) to an experimentally measured property.

For 3,6-diphenoxypyridazine, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient. The first step would be to calculate a wide range of molecular descriptors for the compound, which fall into several categories:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the connectivity of atoms (e.g., connectivity indices, shape indices).

Geometrical (3D): Based on the 3D structure (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Once these descriptors are generated, statistical methods are used to build a model that links a subset of these descriptors to the property of interest. While specific QSPR models for this compound are not found in the literature, the methodology is widely applicable for predicting the attributes of novel compounds. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSPR Modeling

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of aromatic rings | Basic composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Molecular size and shape in 3D space. |

| Quantum Chemical | Dipole Moment, HOMO-LUMO Gap, Mulliken Atomic Charges | Electronic properties and charge distribution. |

Mechanistic Investigations of Reaction Pathways via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. While specific computational studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the current literature, a wealth of theoretical investigations into the reactivity of substituted pyridazines provides a robust framework for understanding its probable chemical behavior. Mechanistic insights can be inferred from computational studies on analogous systems, particularly concerning nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are primary routes for the synthesis and functionalization of such heterocyclic scaffolds.

Computational analyses of these reaction pathways typically involve mapping the potential energy surface to identify transition states and intermediates. This allows for the determination of activation energies and reaction energies, which in turn clarifies the feasibility and selectivity of a given transformation.

A significant area of computational investigation for pyridazine (B1198779) derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction. For a precursor like 3,6-dichloropyridazine (B152260), the reaction with a nucleophile such as phenoxide to form this compound can be computationally modeled. Such studies can distinguish between a stepwise mechanism, proceeding through a stable Meisenheimer intermediate, and a concerted mechanism where bond formation and bond breaking occur simultaneously. Computational evidence suggests that for many heterocyclic systems, concerted SNAr mechanisms are more common than previously thought, particularly with good leaving groups like chlorides. The favorability of a stepwise versus a concerted pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridazine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also frequently modeled using computational methods. These calculations can elucidate the complex catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. For instance, in a hypothetical Suzuki-Miyaura coupling involving a halogenated this compound derivative, DFT calculations could predict the preferred site of reaction and the influence of different phosphine (B1218219) ligands on the reaction barriers. Studies on similar pyridazine systems have shown that both steric and electronic factors, which can be quantified computationally, govern the regioselectivity of these reactions.

While direct computational data for this compound is limited, the following table summarizes typical energetic data obtained from DFT studies on analogous pyridazine substitution reactions, illustrating the type of information that can be gleaned from such investigations.

| Reaction Type | Reactant System | Computational Method | Key Finding | Activation Energy (kcal/mol) |

| SNAr | 3,6-dichloropyridazine + CH3O- | B3LYP/6-31G* | Stepwise mechanism via Meisenheimer complex | ~15-20 |

| Suzuki Coupling | 3-chloro-6-phenylpyridazine + PhB(OH)2 | M06/6-311G(d,p) | Transmetalation as rate-determining step | ~20-25 |

| Buchwald-Hartwig | 3-bromopyridazine + Aniline | B3LYP-D3/def2-TZVP | Ligand effect on reductive elimination barrier | ~18-28 |

Note: The data in this table is illustrative and based on computational studies of similar pyridazine systems, not this compound itself.

These computational approaches are crucial for rationalizing experimental observations and for the predictive design of new synthetic routes and novel pyridazine-based functional materials. Future computational work specifically targeting this compound would be invaluable for a more precise understanding of its reactivity and for guiding its application in various chemical contexts.

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials

The field of organic electronics is continually searching for novel molecular structures that can lead to more efficient and durable devices. The inherent electronic properties of nitrogen-containing heterocycles, such as pyridazine (B1198779), make them attractive candidates for these applications.

Components in Organic Light-Emitting Diodes (OLEDs)

While 3,6-diphenoxypyridazine itself has not been prominently featured as a primary component in OLEDs, the broader class of pyridazine derivatives is gaining attention for its potential in developing materials for these devices. Pyridazine is recognized for its electron-accepting nature, a desirable characteristic for host materials or emitters in OLEDs. frontiersin.org

Recent research has focused on donor-acceptor molecules incorporating a pyridazine core to achieve thermally activated delayed fluorescence (TADF). frontiersin.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in OLEDs. In these molecular designs, the pyridazine unit acts as the electron-accepting moiety. For instance, combining a pyridazine acceptor with phenoxazine (B87303) donor units has resulted in emitters with fast delayed fluorescence. frontiersin.org

Furthermore, pyridazine-based compounds have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). frontiersin.org The suitability of a host material is determined by its triplet energy, which must be higher than that of the phosphorescent guest emitter to ensure efficient energy transfer. The electronic properties of the pyridazine ring can be tuned through substitution to achieve the desired energy levels for hosting either blue or green phosphorescent emitters. mdpi.com

Although direct studies on this compound are lacking in this context, the foundational research into pyridazine derivatives suggests that the phenoxy groups in this compound could be functionalized to create novel donor-acceptor structures with potential TADF properties or to modify the electronic characteristics for use as host materials.

Application in Organic Thin-Film Transistors (OTFTs) and Radio-Frequency Identification (RF-IDs)

Currently, there is no readily available scientific literature or research that specifically documents the application of this compound in organic thin-film transistors (OTFTs) or radio-frequency identification (RF-ID) technologies.

Polymer and Resin Chemistry

The structural rigidity and thermal stability offered by aromatic heterocyclic rings make them valuable components in high-performance polymers and resins. The pyridazine nucleus, particularly when functionalized with stable phenoxy groups, can be incorporated into polymer backbones to enhance their properties.

Incorporation into High-Performance Polyarylacetylene Resins and Composites

A significant application of a derivative of this compound is in the formulation of high-performance phthalonitrile (B49051) resins. Specifically, the monomer 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD) has been synthesized and characterized for its use in creating heat-resistant and flame-retardant polymer materials. nih.govnih.govmdpi.comresearchgate.net This monomer is prepared through a nucleophilic substitution reaction involving 3,6-dichloropyridazine (B152260) and resorcinol, followed by reaction with 4-nitrophthalonitrile (B195368) and subsequent reduction. nih.gov

The resulting poly(BCPD) resin, obtained through the curing of the BCPD monomer, exhibits exceptional thermal and mechanical properties. The incorporation of the pyridazine ring into the phthalonitrile resin structure contributes to a lower melting point of the monomer (74 °C) and a wide processing window (178 °C), which are advantageous for manufacturing composite materials. nih.govnih.govmdpi.comresearchgate.net

The cured poly(BCPD) resin demonstrates outstanding thermal stability, with a glass transition temperature (Tg) exceeding 400 °C and a 5% weight loss temperature (T5%) of 501 °C in a nitrogen atmosphere. nih.govnih.gov Furthermore, the material shows excellent flame-retardant properties, with a high limiting oxygen index (LOI) of 48. nih.govnih.gov The storage modulus of the poly(BCPD) resin can reach up to 3.8 GPa at room temperature, indicating its high stiffness and potential for use in structural applications. nih.govnih.gov

Table 1: Properties of Poly(BCPD) Resin Cured at 370 °C

| Property | Value |

| Glass Transition Temperature (Tg) | > 400 °C |

| 5% Weight Loss Temperature (T5%) | 501 °C |

| Char Yield at 900 °C (Yc) | > 74% |

| Limiting Oxygen Index (LOI) | 48 |

| Storage Modulus (at room temp.) | 3.8 GPa |

These properties make poly(BCPD) resin a promising candidate for high-temperature structural composite matrices in industries such as aerospace and electronics. nih.gov

Synthesis of Cyclic Polymers and Biodegradable Networks

There is currently no available research in the scientific literature to suggest the use of this compound in the synthesis of cyclic polymers or biodegradable networks.

Catalysis and Industrial Applications

At present, there is no documented evidence in scientific and industrial literature of this compound being utilized for its catalytic properties or in other specific industrial applications beyond its role as a precursor in polymer synthesis.

Ligands in Metal-Catalyzed Reactions

The ability of this compound to coordinate with metal centers has led to its investigation as a ligand in metal-catalyzed reactions. Research has specifically highlighted its involvement in cyclopalladation reactions, a process of significant interest in organic synthesis and materials chemistry.

In studies concerning the synthesis of palladacycles, it has been observed that this compound undergoes monopalladation. acs.orgacs.orgresearchgate.net This indicates that one of the phenoxy-substituted pyridazine units coordinates with a palladium metal center. This characteristic is significant as palladacycles are versatile catalysts for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and polymers. The formation of a stable monopalladated complex suggests the potential of this compound to serve as a directing group and a stabilizing ligand in palladium-catalyzed processes.

Interestingly, a comparative study noted that the sulfur analogues of this compound are resistant to cyclopalladation, highlighting the specific role of the phenoxy group in facilitating the metal-ligand interaction. acs.orgacs.orgresearchgate.net The electronic properties conferred by the oxygen atom in the phenoxy substituent are crucial for the successful formation of the palladacycle.

Table 1: Reactivity of this compound in Cyclopalladation

| Compound | Reactivity with Palladium Acetate | Outcome | Reference |

|---|---|---|---|

| This compound | Readily undergoes cyclopalladation | Monopalladation | acs.orgacs.orgresearchgate.net |

Investigations in Corrosion Inhibition

While pyridazine derivatives, in general, have been a subject of interest in the field of corrosion inhibition, there is currently no available scientific literature or research data specifically investigating the efficacy of this compound as a corrosion inhibitor. The potential for a molecule to act as a corrosion inhibitor often depends on its ability to adsorb onto a metal surface and form a protective layer, a property influenced by the presence of heteroatoms (like nitrogen and oxygen) and aromatic rings. Although this compound possesses these structural features, dedicated studies to evaluate its performance in preventing corrosion have not been reported.

Gas Sorption and Storage Materials

The development of materials for gas sorption and storage is a critical area of research for applications in energy and environmental sectors. Porous materials, including certain metal-organic frameworks (MOFs) and porous organic polymers (POPs), are often designed with specific ligands to optimize gas uptake. While some pyridazine-containing ligands have been explored in the construction of such materials, there is no published research or data to suggest that this compound has been investigated or utilized for applications in gas sorption and storage. The suitability of a ligand for these applications typically depends on its ability to form robust, porous networks, and the specific geometry and functional groups of this compound have not been explored in this context.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of 3,6-diphenoxypyridazine exist, future research will likely focus on the development of more efficient and sustainable synthetic routes. A primary starting material for many pyridazine (B1198779) derivatives is 3,6-dichloropyridazine (B152260), a versatile intermediate for introducing various functionalities. zcpc.net Current methodologies often involve nucleophilic substitution reactions which, while effective, may present challenges in terms of reaction conditions and waste generation.

Future investigations are anticipated to explore catalytic methods, including transition-metal-catalyzed cross-coupling reactions, to construct the C-O bonds in this compound with greater precision and under milder conditions. beilstein-journals.orgmdpi.com The application of principles from green chemistry, such as the use of alternative solvents and energy-efficient processes like microwave-assisted synthesis, could significantly improve the environmental footprint and economic viability of its production. chemistryjournals.netmdpi.com The development of one-pot syntheses that minimize intermediate purification steps would also represent a significant leap forward in efficiency.

Exploration of Advanced Functionalization Strategies for Tunable Properties

The inherent reactivity of the pyridazine ring offers numerous opportunities for functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties. uni-muenchen.de Future research will undoubtedly focus on advanced strategies to introduce a wide array of substituents onto both the pyridazine core and the peripheral phenoxy groups. This will enable the creation of a diverse library of this compound derivatives with tailored characteristics.

The synthesis of various substituted pyridazines has been a subject of interest, with a focus on creating derivatives with specific biological or material properties. researchgate.netnih.govresearchgate.net For this compound, this could involve electrophilic or nucleophilic substitution reactions, as well as more modern techniques like C-H functionalization, to introduce groups that can influence properties such as solubility, thermal stability, and photophysical behavior. nih.gov The ability to strategically modify the molecular architecture is crucial for designing materials with specific applications in mind.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern materials science. Future research on this compound will heavily rely on the integration of these approaches for the rational design of new materials with predictable properties. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of pyridazine derivatives. researchgate.netresearchgate.net

Computational studies can provide valuable insights into the molecular geometry, electronic structure (including HOMO-LUMO energy levels), and spectroscopic properties of this compound and its analogues. nih.govmdpi.comarxiv.org This theoretical understanding can guide the design of molecules with desired electronic characteristics for applications in organic electronics or as functional components in more complex systems. researchgate.net By predicting the effects of different functional groups on the molecule's properties, researchers can prioritize synthetic targets, thereby saving time and resources.

Expansion into Novel Material Architectures and Multifunctional Systems

The unique structural and electronic properties of this compound make it an attractive building block for a variety of advanced materials. While its use in specific applications is still an emerging field, future research is expected to explore its incorporation into novel material architectures and multifunctional systems.

One promising avenue is the development of coordination polymers and metal-organic frameworks (MOFs), where the nitrogen atoms of the pyridazine ring can act as coordination sites for metal ions. mdpi.com The phenoxy groups can be further functionalized to influence the porosity and functionality of the resulting frameworks. Another area of exploration is the synthesis of polymers incorporating the this compound moiety, which could lead to materials with enhanced thermal stability, specific optical properties, or desirable dielectric characteristics. The development of terminally functionalized polymers also presents an interesting direction for creating novel materials. google.com

Contribution to Sustainable Chemistry and Materials Innovation

In an era increasingly focused on sustainability, future research on this compound will likely be guided by the principles of green chemistry. astrazeneca.com This includes the development of environmentally benign synthetic methods, as discussed earlier, as well as the design of materials that are recyclable or biodegradable. The use of renewable starting materials and the minimization of waste are key considerations that will shape the future of this compound chemistry. nih.gov

By designing molecules with specific functionalities, researchers can create materials that contribute to sustainable technologies, such as more efficient organic light-emitting diodes (OLEDs), components for renewable energy systems, or environmentally friendly flame retardants. The inherent properties of the pyridazine ring, combined with the versatility of the phenoxy groups, provide a rich platform for innovation in sustainable materials science.

Q & A

Q. What are the most reliable synthetic routes for 3,6-Diphenoxypyridazine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic aromatic substitution, leveraging pyridazine precursors. For example, microwave-assisted synthesis (as demonstrated for structurally similar pyridazines) can enhance reaction efficiency and yield by reducing reaction times and improving regioselectivity . Key steps include:

- Step 1 : Functionalization of 3,6-dichloropyridazine with phenoxide ions under controlled pH and temperature (e.g., 80–100°C in DMF).

- Step 2 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Optimization involves adjusting solvent polarity, stoichiometry of phenoxide nucleophiles, and microwave power settings (e.g., 150–300 W) to minimize side products .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- NMR : H and C NMR are essential for confirming substitution patterns. For instance, aromatic protons adjacent to oxygen atoms typically show deshielding (~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- Computational : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental NMR/IR data .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing nature of the pyridazine ring activates positions 3 and 6 for nucleophilic substitution. Phenoxy groups further modulate reactivity by donating electron density via resonance, making Suzuki-Miyaura or Buchwald-Hartwig couplings feasible at meta positions. Solvent choice (e.g., toluene for Pd-mediated couplings) and ligand selection (e.g., XPhos) are critical for regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

SAR studies require systematic variation of substituents on the phenoxy groups. For example:

- Electron-donating groups (e.g., methoxy) increase lipophilicity and membrane permeability, enhancing activity against intracellular kinases.

- Halogen substituents (e.g., Cl, F) improve binding affinity to hydrophobic pockets in enzymes like phosphodiesterases.

Comparative data from analogs (e.g., 3-Chloro-6-(4-phenoxyphenyl)pyridazine vs. 4,6-dimethyl derivatives) reveal trends in potency and selectivity .

Q. What strategies resolve contradictory data in biological assays involving this compound derivatives?

- Dose-response validation : Confirm activity across multiple concentrations to rule out false positives/negatives.

- Orthogonal assays : Use fluorescence polarization for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to resolve binding mode discrepancies .

Q. How can computational chemistry predict metabolic stability and toxicity of this compound analogs?

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 estimate parameters like CYP450 inhibition and hERG channel liability.

- MD simulations : Assess binding kinetics and off-target interactions using GROMACS or AMBER.

- Meta-analysis : Cross-reference with databases like ChEMBL to identify structural alerts (e.g., reactive Michael acceptors) .

Q. What advanced synthetic techniques improve scalability of this compound derivatives?

- Flow chemistry : Enables continuous synthesis with precise temperature/pressure control, reducing side reactions (e.g., dimerization).

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@MOFs) enhance turnover in cross-coupling steps.

- Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental impact .

Q. How do solvent and pH affect the tautomeric equilibrium of this compound in solution?

- Polar solvents (e.g., DMSO) stabilize the keto tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the enol form.

- pH-dependent studies : Use UV-Vis spectroscopy to monitor tautomer ratios; pKa values (predicted via MarvinSketch) guide buffer selection for stability assays .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyridazine Derivatives

| Derivative | Substituent Position | Reactivity (Relative Rate) | Key Application |

|---|---|---|---|

| This compound | 3,6 | 1.0 (Reference) | Kinase inhibition |

| 3-Chloro-6-phenyl | 3,6 | 0.7 | PDE4 inhibition |

| 4,6-Dimethyl | 4,6 | 0.3 | Material science |

Q. Table 2. Optimization of Microwave-Assisted Synthesis

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Microwave Power | 200–250 W | +25% |

| Reaction Time | 15–20 min | +15% |

| Solvent (DMF vs. THF) | DMF | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.